molecular formula C10H13IN2O B1356133 N-(5-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide CAS No. 470463-36-6

N-(5-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide

Cat. No. B1356133
M. Wt: 304.13 g/mol
InChI Key: APVMIAULAFHJDJ-UHFFFAOYSA-N
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Description

“N-(5-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide” is a chemical compound that contains an iodine atom and a pyridine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms . The “N-” indicates that the subsequent group is attached to the nitrogen atom of the pyridine ring. The “2,2-dimethyl-propionamide” part suggests the presence of a propionamide group (a three-carbon chain with an amide functional group) that is substituted with two methyl groups at the second carbon .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyridine ring, the iodine atom at the 5-position of the ring, and the 2,2-dimethylpropionamide group attached to the nitrogen of the pyridine ring .


Chemical Reactions Analysis

As a nitrogen-containing heterocyclic compound, this molecule could participate in various chemical reactions. The iodine atom could be replaced via nucleophilic substitution reactions, and the amide group could be involved in hydrolysis or reduction reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the iodine atom could increase its molecular weight and polarizability. The pyridine ring and the amide group could enable it to participate in pi-stacking interactions and hydrogen bonding .

Scientific Research Applications

Structural and Spectroscopic Analysis

  • Behavior and Interaction with Other Compounds : The interaction and behavior of similar pyridine derivatives, such as 5-trifluoromethyl-pyridine-2-thione, with molecular iodine have been studied. These interactions are crucial in understanding the structural and electronic properties of such compounds (Chernov'yants et al., 2011).

Biochemical Applications

  • Formation of Complexes with Iron and Oxygen : Research on iron(ii) complexes with related pyridine derivatives has shown how they react with dioxygen. Such studies are significant for understanding the biochemical applications and reactions of these compounds (Martinho et al., 2010).

Coordination Polymers and Self-Assembly

  • Formation of Polymeric Coordination Compounds : Pyridine derivatives have been used to form polymeric coordination compounds. These have potential applications in self-assembly and molecular engineering (Zhao et al., 2008).

Antimicrobial and Antitubercular Applications

  • Antitubercular Activity : Synthesis of pyridine derivatives has shown promise in antitubercular applications, demonstrating significant in vitro activity against Mycobacterium tuberculosis (Kantevari et al., 2011).

Photophysical Properties

  • Fluorescent Compound Synthesis : Pyridine derivatives, through iodine-mediated oxidative processes, have been used to create fluorescent compounds. This highlights their potential in photophysical and imaging applications (Shibahara et al., 2006).

Polymer Science

  • Synthesis of Optically Active Polyamides : Research has shown the synthesis of new optically active polyamides using pyridine derivatives, indicating applications in material science and polymer engineering (Faghihi et al., 2010).

Kinetic and Mechanistic Studies

  • Oxidation Mechanisms : Kinetic studies on pyridine derivatives have been conducted to understand their oxidation mechanisms, providing insights into their chemical reactivity and potential applications in synthesis (Fawzy & Shaaban, 2014).

  • Lipoxygenase-Activating Protein Inhibition : Certain pyridine derivatives have been studied for their inhibition of lipoxygenase-activating protein, indicating potential pharmacological applications (Hutchinson et al., 2009).

Future Directions

Future research could explore the synthesis, characterization, and potential applications of this compound. Studies could investigate its reactivity, potential biological activity, and physical properties .

properties

IUPAC Name

N-(5-iodopyridin-2-yl)-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13IN2O/c1-10(2,3)9(14)13-8-5-4-7(11)6-12-8/h4-6H,1-3H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APVMIAULAFHJDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=NC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10589290
Record name N-(5-Iodopyridin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Iodo-pyridin-2-yl)-2,2-dimethyl-propionamide

CAS RN

470463-36-6
Record name N-(5-Iodopyridin-2-yl)-2,2-dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10589290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Iodopyridin-2-amine (5 g, 22.7 mmol) was dissolved in 50 ml of dichloromethane and Et3N (6.3 ml, 45.5 mmol, 2 equiv.) was added at room temperature. The mixture was cooled to 0-5° C. and pivaloyl chloride (3.4 ml, 27.3 mmol, 1.2 equiv.) was added dropwise. The reaction mixture was stirred for 1 hour at 0-5° C. Saturated NaHCO3-solution was added and the mixture was extracted with dichloromethane. The organic extracts were dried with sodium sulfate, filtered and evaporated to dryness. The desired N-(5-iodopyridin-2-yl)pivalamide (7.34 g, 99.8% yield) was obtained as a brown oil, MS: m/e=305.0 (M+H+).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
6.3 mL
Type
reactant
Reaction Step Two
Quantity
3.4 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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